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molecular formula C16H19NO3 B8636870 1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]-

1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]-

Cat. No. B8636870
M. Wt: 273.33 g/mol
InChI Key: PTVDPONOUBBLRI-UHFFFAOYSA-N
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Patent
US05235063

Procedure details

The product is obtained with a 90% yield; m.p.: 102° C.; [α]D20 =+12,7° (c=1, CH3OH). This same product can be obtained by heating 4-benzyloxyaniline in ethanol in the presence of (R)-glycidol.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.[CH2:3]([O:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:18]1[O:20][C@@H:19]1[CH2:21][OH:22]>C(O)C>[CH2:3]([O:10][C:11]1[CH:12]=[CH:13][C:14]([NH:15][CH2:18][CH:19]([OH:20])[CH2:21][OH:22])=[CH:16][CH:17]=1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H](O1)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is obtained with a 90% yield
CUSTOM
Type
CUSTOM
Details
This same product can be obtained

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)NCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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